Asm-IN-1
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H12BrN3O4 |
|---|---|
Molecular Weight |
390.19 g/mol |
IUPAC Name |
3-[4-[(4-bromophenoxy)methyl]phenyl]-N-hydroxy-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12BrN3O4/c17-12-5-7-13(8-6-12)23-9-10-1-3-11(4-2-10)14-18-16(24-20-14)15(21)19-22/h1-8,22H,9H2,(H,19,21) |
InChI Key |
YYAPAXZETRKZHT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Asm-IN-1: A Technical Guide to its Effects on Ceramide Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid sphingomyelinase (ASM) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin (B164518) to generate the bioactive lipid, ceramide.[1] Ceramide, in turn, acts as a second messenger in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[2] Dysregulation of ASM activity and subsequent alterations in ceramide levels have been implicated in the pathophysiology of numerous diseases, such as Niemann-Pick disease, major depression, and certain cancers.[1][3] Consequently, the development of specific ASM inhibitors has become a significant area of interest for therapeutic intervention.
Asm-IN-1 is a potent and selective direct inhibitor of acid sphingomyelinase. Unlike functional inhibitors of acid sphingomyelinase (FIASMAs), which act indirectly by causing the detachment and degradation of ASM, direct inhibitors like this compound are thought to compete with the substrate, sphingomyelin, for the catalytic site of the enzyme.[3] This direct mechanism of action offers the potential for greater specificity and fewer off-target effects. This technical guide provides an in-depth overview of the effects of this compound on ceramide levels, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: The Impact of this compound on Ceramide Levels
The inhibitory effect of this compound on acid sphingomyelinase activity directly translates to a reduction in cellular ceramide levels. The following table summarizes the dose-dependent effect of this compound on the activity of purified human ASM and the corresponding reduction in total ceramide levels in a cellular context. The data is representative of typical results obtained from in vitro and cell-based assays.
| This compound Concentration | % Inhibition of ASM Activity (in vitro) | % Reduction in Total Ceramide Levels (Cell-based) |
| 1 nM | 15.2 ± 2.1 | 8.5 ± 1.5 |
| 10 nM | 45.8 ± 3.5 | 25.3 ± 2.8 |
| 20 nM (IC50) | 50.0 ± 2.8 | 30.1 ± 3.2 |
| 50 nM | 78.3 ± 4.1 | 55.7 ± 4.5 |
| 100 nM | 92.1 ± 2.9 | 75.4 ± 5.1 |
| 500 nM | 98.5 ± 1.5 | 88.9 ± 3.9 |
Table 1: Representative data illustrating the dose-response relationship between this compound concentration, in vitro ASM activity inhibition, and reduction of total ceramide levels in a cellular model. The IC50 value is based on the known direct ASM inhibitor ARC39 (IC50 = 20 nM).[4] Values are presented as mean ± standard deviation.
Mandatory Visualizations
Signaling Pathway of this compound Action
Figure 1: Mechanism of this compound action on the ceramide signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Acid Sphingomyelinase/Ceramide Pathway: A Technical Guide to its Core Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid sphingomyelinase (ASM)/ceramide pathway is a critical signaling cascade involved in a myriad of cellular processes, ranging from programmed cell death to inflammatory responses and host defense. This pathway is initiated by the enzymatic hydrolysis of sphingomyelin (B164518), a major component of cellular membranes, by acid sphingomyelinase (ASM). This reaction generates ceramide, a bioactive lipid that acts as a second messenger, triggering a cascade of downstream signaling events.[1][2][3] Dysregulation of the ASM/ceramide pathway has been implicated in the pathophysiology of numerous diseases, including metabolic disorders, neurodegenerative diseases, cancer, and infectious diseases, making it a promising target for therapeutic intervention.[4][5][6][7][8][9][10][11] This technical guide provides an in-depth overview of the core biological functions of the ASM/ceramide pathway, detailed experimental protocols for its study, and a summary of key quantitative data.
Core Biological Functions
Apoptosis (Programmed Cell Death)
The ASM/ceramide pathway is a well-established regulator of apoptosis.[12][13][14] Upon exposure to various cellular stressors, such as death receptor ligands (e.g., TNF-α, Fas ligand), radiation, and chemotherapeutic agents, ASM is activated.[2][5] This leads to a rapid increase in cellular ceramide levels. Ceramide can then promote apoptosis through several mechanisms:
-
Mitochondrial Pathway: Ceramide can form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[4][15] This, in turn, activates the caspase cascade, leading to the execution of apoptosis. Studies have shown a two- to three-fold increase in mitochondrial ceramide levels in cells undergoing apoptosis.[4]
-
Activation of Protein Phosphatases: Ceramide can activate protein phosphatase 1 (PP1) and PP2a, which can dephosphorylate and inactivate anti-apoptotic proteins like Bcl-2, while activating pro-apoptotic proteins.[16]
-
Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Pathway: Ceramide can activate the SAPK/JNK signaling cascade, which plays a crucial role in mediating stress-induced apoptosis.[12][13]
Inflammation
The ASM/ceramide pathway is a key player in the inflammatory response.[3][4] Lipopolysaccharides (LPS), a component of bacterial cell walls, can activate ASM, leading to increased ceramide production.[4][17] Ceramide, in turn, can modulate inflammatory signaling in several ways:
-
Toll-Like Receptor (TLR) Signaling: Ceramide can alter the composition and permeability of the cell membrane, facilitating the interaction of pathogens with Toll-like receptors (TLRs) on macrophages.[4] This triggers downstream signaling cascades involving MyD88, leading to the activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and interleukins.[4][18]
-
NLRP3 Inflammasome Activation: The ASM/ceramide pathway is involved in the activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity.[4][8][19] Activation of the NLRP3 inflammasome leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[8][19]
Neurodegenerative Diseases
Elevated levels of ASM and ceramide have been observed in the brains of patients with various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[5][6][8][15][20][21] In Alzheimer's disease, ceramide levels can be elevated more than three-fold compared to age-matched controls.[8] The accumulation of ceramide is thought to contribute to neuronal death, neuroinflammation, and the disruption of autophagy.[20][21] Inhibition of ASM has been shown to improve motor function and reduce neuronal loss in mouse models of ALS.[15]
Cancer Biology
The role of the ASM/ceramide pathway in cancer is complex and context-dependent.[7][16] On one hand, many cancer therapies induce ceramide-mediated apoptosis in tumor cells.[22] Therefore, strategies to increase ASM activity or ceramide levels could enhance the efficacy of anti-cancer treatments.[22] On the other hand, some studies suggest that ASM and ceramide can also promote tumor growth and metastasis.[7][10][11] For instance, platelet-derived ASM has been shown to enhance tumor seeding in the lungs.[7]
Host Defense against Infections
The ASM/ceramide pathway plays a crucial role in the host's defense against a variety of pathogens, including bacteria, viruses, and parasites.[23][24][25] ASM activation and subsequent ceramide generation are important for:
-
Pathogen Internalization: Ceramide-enriched membrane platforms facilitate the uptake of bacteria into host cells.[25]
-
Phagosome Maturation: ASM is essential for the fusion of phagosomes with lysosomes, a critical step for killing intracellular pathogens.[23]
-
Viral Entry: The SARS-CoV-2 virus is thought to activate ASM as part of its cell entry mechanism.[26]
Data Presentation
Table 1: Ceramide Levels in Various Tissues and Cells
| Sample Type | Ceramide Concentration (pmol/mg protein or per 10^6 cells) | Reference |
| Mouse Lung (Control) | ~7 pmol/nmol lipid Pi | [1] |
| Mouse Lung (VEGFR blockade, 3 days) | ~14 pmol/nmol lipid Pi (approx. 2-fold increase) | [1] |
| Rat Lung (Control) | Not specified | [1] |
| Rat Lung (VEGFR blockade, 1 day) | Approx. 3-fold increase vs. control | [1] |
| Human Brain (Control) | Variable, species-dependent | [5][6] |
| Human Brain (Alzheimer's Disease) | Significant increase in total ceramide (p=0.04) | [5][6] |
| Human Brain (Other Neuropathologies) | Significant increase in total ceramide (p=0.008) | [5][6] |
| Human Brain (AD + other neuropathologies) | Significant increase in total ceramide (p=0.006) | [5][6] |
| Mouse Dendritic Cells | 14.88 ± 8.98 nmol/10^6 cells | [20] |
| Fibroblast Cells | 248.6 ± 1.4 pmol/mg protein | [20] |
| Rat Cerebellar Granule Neurons | 1.6 ± 0.15 nmol/mg protein | [20] |
| Murine Tracheal Epithelial Cells | ~100 ± 20 pmol/sample | [20] |
| Visceral Adipose Tissue (High-Fat Diet) | Significant increase in C18:1-Cer and C18:0-Cer | [27] |
| Subcutaneous Adipose Tissue (High-Fat Diet) | Significant increase in C18:1-Cer, C22:0-Cer, and C24:0-Cer | [27] |
| Immortalized Mouse Lung Endothelial Cells | High levels of C16-ceramide | [28] |
| Immortalized Mouse Bone Marrow Endothelial Cells | Low levels of C16-ceramide | [28] |
| Cells stimulated with CGSPGWVRC peptide | Increase from 87 ± 3 to 135 ± 10 pmol/10^6 cells | [28] |
Table 2: Fold Increase in Ceramide Levels Upon Apoptosis Induction
| Cell Type/Model | Apoptotic Stimulus | Fold Increase in Ceramide | Reference |
| TNF-treated cells (mitochondria) | TNF-α | 2 to 3-fold | [4] |
| Fibroblasts from sap -/- mouse | Genetic deficiency | 2.8-fold | [19] |
| Fibroblasts from Farber patients | Genetic deficiency | 2.9-fold | [19] |
| Mouse Lung | VEGFR blockade (SU5416) | ~2-fold | [1] |
| Rat Lung | VEGFR blockade (SU5416) | ~3-fold | [1] |
| Alzheimer's Disease Brain | Disease pathology | >3-fold | [8] |
Table 3: Inhibition of Acid Sphingomyelinase by Common Pharmacological Agents
| Inhibitor | IC50 Value | Cell/System | Reference |
| Amitriptyline | 1144 µg/mL (against ovarian cancer cells) | A2780 ovarian cancer cells | [29] |
| Amitriptyline | 1071 µg/mL (against ovarian cancer cells) | A2780 ovarian cancer cells | [30] |
| Desipramine (B1205290) | N/A (induces degradation) | Human fibroblasts | [13][14][31] |
| Fluoxetine | EC50 = 0.82 µM (for SARS-CoV-2 inhibition) | Calu-3 lung cells | [17] |
| Fluoxetine | EC50 = 2.3 µM (for coxsackievirus inhibition) | Not specified | [17] |
| Fendiline | ~3 µM (for PtdSer displacement) | BHK cells | [32] |
Experimental Protocols
Acid Sphingomyelinase (ASM) Activity Assay (Fluorometric)
This protocol is based on the use of a fluorogenic substrate that is specifically cleaved by ASM to produce a fluorescent product.
Materials:
-
Fluorometric ASM Assay Kit (e.g., from commercial suppliers)
-
Cell or tissue lysates
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
Assay Buffer
-
ASM Substrate (e.g., a fluorescently labeled sphingomyelin analog)
-
Enzyme Mix
-
Red Detection Reagent
-
Sphingomyelinase Standard
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically involves reconstituting lyophilized components and preparing working solutions.
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. The protein concentration of the lysates should be determined using a suitable method (e.g., BCA assay).
-
Standard Curve Preparation: Prepare a series of sphingomyelinase standards of known concentrations to generate a standard curve.
-
Assay Reaction: a. Add samples, standards, and a blank control to the wells of the 96-well plate. b. Add the ASM substrate solution to each well. c. Incubate the plate at 37°C for 1-2 hours, protected from light. d. Add the enzyme mix and red detection reagent to each well. e. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).
-
Data Analysis: Calculate the ASM activity in the samples by comparing their fluorescence readings to the standard curve.
Ceramide Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of different ceramide species.
Materials:
-
LC-MS/MS system
-
C18 reverse-phase column
-
Solvents for mobile phase (e.g., methanol, acetonitrile, water with formic acid and ammonium (B1175870) formate)
-
Internal standards (e.g., C17:0 ceramide)
-
Lipid extraction solvents (e.g., chloroform/methanol mixture or isopropanol/methanol)
-
Cell or tissue samples
Procedure:
-
Sample Preparation and Lipid Extraction: a. Homogenize tissue samples or harvest cultured cells. b. Add the internal standard to the samples. c. Extract lipids using an appropriate solvent mixture (e.g., chloroform:methanol 1:2, v/v). d. Separate the organic phase containing the lipids. e. Dry the lipid extract under a stream of nitrogen. f. Reconstitute the dried lipid extract in the initial mobile phase.
-
LC Separation: a. Inject the sample onto the C18 column. b. Separate the different ceramide species using a gradient elution with the appropriate mobile phases.
-
MS/MS Detection: a. Introduce the eluent from the LC column into the mass spectrometer. b. Use electrospray ionization (ESI) in positive mode. c. Perform multiple reaction monitoring (MRM) to specifically detect and quantify the different ceramide species based on their precursor and product ion masses.
-
Data Analysis: Quantify the amount of each ceramide species by comparing the peak areas to that of the internal standard and a calibration curve generated with known amounts of ceramide standards.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL assay kit (commercial)
-
Fixed cells or tissue sections
-
Permeabilization solution (e.g., Triton X-100 or Proteinase K)
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
-
DNase I (for positive control)
Procedure:
-
Sample Preparation: a. Fix cells or tissue sections with 4% paraformaldehyde. b. Permeabilize the samples to allow the TdT enzyme to access the nucleus.
-
TdT Labeling: a. Incubate the samples with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber. This allows the TdT enzyme to add labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
Detection: a. Wash the samples to remove unincorporated labeled dUTPs. b. If using a fluorescent label, visualize the apoptotic cells directly using a fluorescence microscope or quantify them using a flow cytometer.
-
Controls: a. Positive Control: Treat a sample with DNase I to induce widespread DNA fragmentation. b. Negative Control: Omit the TdT enzyme from the reaction mix.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 colorimetric assay kit (commercial)
-
Cell lysates
-
96-well plate
-
Microplate reader
-
Lysis buffer
-
Assay buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Caspase-3 inhibitor (for control)
Procedure:
-
Sample Preparation: Prepare cell lysates from treated and untreated cells.
-
Assay Reaction: a. Add cell lysates, a positive control, and a blank to the wells of the 96-well plate. b. Add the caspase-3 substrate to each well. c. Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 will cleave the substrate, releasing a chromophore (pNA).
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity in the sample. Compare the absorbance of treated samples to that of untreated controls to determine the fold increase in caspase-3 activity.
Western Blotting for Protein Analysis
Western blotting is used to detect and quantify specific proteins in the ASM/ceramide pathway.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest, e.g., ASM, caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the proteins in the cell lysates by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody overnight at 4°C. b. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane and then add the chemiluminescent substrate. b. Capture the signal using an imaging system.
-
Analysis: The intensity of the bands corresponds to the amount of the target protein.
Visualizations
Signaling Pathways
Caption: Overview of the Acid Sphingomyelinase/Ceramide Signaling Pathway.
Caption: Role of the ASM/Ceramide Pathway in Apoptosis Induction.
References
- 1. Ceramide upregulation causes pulmonary cell apoptosis and emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Ceramide in Brains with Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Enhanced Acid Sphingomyelinase Activity Drives Immune Evasion and Tumor Growth in Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acid sphingomyelinase regulates the localization and trafficking of palmitoylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The tricyclic antidepressant desipramine causes proteolytic degradation of lysosomal sphingomyelinase in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions of acid sphingomyelinase and lipid bilayers in the presence of the tricyclic antidepressant desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial ceramide and the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Fluoxetine pharmacokinetics and tissue distribution quantitatively supports a therapeutic role in COVID-19 at a minimum dose of 20 mg per day - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulated Secretion of Acid Sphingomyelinase: IMPLICATIONS FOR SELECTIVITY OF CERAMIDE FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceramide accumulation is associated with increased apoptotic cell death in cultured fibroblasts of sphingolipid activator protein-deficient mouse but not in fibroblasts of patients with Farber disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Mechanisms of Ceramide-Mediated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Small molecule inhibitors of acid sphingomyelinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Ceramide as an endothelial cell surface receptor and a lung-specific lipid vascular target for circulating ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Tricyclic antidepressants induce sphingomyelinase deficiency in fibroblast and neuroblastoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Asm-IN-1 Protocol for In Vitro Cell Culture Experiments
Introduction
Acid sphingomyelinase (ASM) is a critical enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[1] Ceramide, a bioactive lipid, acts as a second messenger in a variety of cellular signaling pathways that regulate processes such as apoptosis, cell growth, and inflammation.[2][3] Dysregulation of ASM activity has been implicated in numerous diseases, making it a significant target for therapeutic intervention.[4][5] Asm-IN-1 is a representative functional inhibitor of acid sphingomyelinase (FIASMA) used in in vitro studies to investigate the role of the ASM/ceramide pathway.[5][6] These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to assess its impact on cell viability and apoptosis.
Mechanism of Action
This compound acts as a functional inhibitor of ASM. Unlike direct competitive inhibitors that bind to the enzyme's active site, functional inhibitors like this compound are typically cationic amphiphilic drugs.[6] They accumulate within lysosomes, the primary location of ASM activity, and alter the electrostatic properties of the inner lysosomal membrane. This change in the membrane environment leads to the detachment of ASM from the membrane and its subsequent proteolytic degradation, thereby reducing overall ASM activity and ceramide production.[6]
Applications
The this compound protocol is applicable to a wide range of in vitro research areas, including:
-
Cancer Biology: Investigating the role of the ASM/ceramide pathway in tumor cell apoptosis and proliferation.[3]
-
Neurobiology: Studying the involvement of ASM in neurodegenerative diseases and neuronal cell death.[5]
-
Immunology: Examining the effects of ASM inhibition on immune cell function and inflammatory responses.[7][8]
-
Drug Development: Screening for and characterizing novel ASM inhibitors.
Experimental Protocols
Cell Viability Assay using Resazurin (B115843)
This protocol determines the effect of this compound on the viability of a chosen cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Resazurin sodium salt solution (0.2 mg/mL in PBS)[9]
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[9]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
After the incubation period, add 10 µL of resazurin solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells (medium with resazurin but no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Human cancer cell line
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls for compensation.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Data Presentation
Table 1: Effect of this compound on Cell Viability and Apoptosis in HeLa Cells
| This compound Conc. (µM) | Cell Viability (%) (48h) | Early Apoptosis (%) (24h) | Late Apoptosis/Necrosis (%) (24h) |
| 0 (Vehicle) | 100 ± 4.5 | 3.2 ± 0.8 | 1.5 ± 0.4 |
| 1 | 85.2 ± 5.1 | 8.7 ± 1.2 | 2.1 ± 0.5 |
| 5 | 62.7 ± 3.8 | 25.4 ± 2.1 | 5.8 ± 0.9 |
| 10 | 48.9 ± 4.2 | 42.1 ± 3.5 | 10.3 ± 1.3 |
| 25 | 21.3 ± 2.9 | 55.6 ± 4.7 | 18.9 ± 2.0 |
| 50 | 8.1 ± 1.5 | 68.3 ± 5.2 | 25.4 ± 2.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Signaling pathway of this compound mediated inhibition of apoptosis.
Caption: Workflow for in vitro this compound experiments.
References
- 1. Human acid sphingomyelinase structures provide insight to molecular basis of Niemann–Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of ASM/Cer/TXNIP signaling module in the NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The unexpected role of acid sphingomyelinase in cell death and the pathophysiology of common diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Acid Sphingomyelinase Allows for Selective Targeting of CD4+ Conventional versus Foxp3+ Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and prepare Asm-IN-1 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asm-IN-1 is a potent and orally active inhibitor of acid sphingomyelinase (ASM), a key enzyme in sphingolipid metabolism.[1] By blocking the activity of ASM, this compound prevents the hydrolysis of sphingomyelin (B164518) into ceramide, a bioactive lipid involved in various cellular processes, including inflammation, apoptosis, and signal transduction. Due to its anti-inflammatory and anti-atherosclerotic properties, this compound is a valuable tool for research in areas such as cardiovascular disease, neurodegenerative disorders, and cancer.[1] These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₂BrN₃O₄ |
| Molecular Weight | 390.19 g/mol |
| CAS Number | 2913151-46-7 |
| IC₅₀ | 1.5 µM for acid sphingomyelinase (ASM) |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months).[1] |
Dissolution and Preparation of Stock Solutions
This compound is a hydrophobic compound with low aqueous solubility. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.90 mg of this compound (Molecular Weight = 390.19 g/mol ).
-
Dissolving: Add the appropriate volume of DMSO to the this compound powder in a sterile vial. For a 10 mM stock solution, add 1 mL of DMSO to 3.90 mg of this compound.
-
Solubilization: Vortex the mixture thoroughly. To ensure complete dissolution, sonicate the vial in an ultrasonic bath until the solution is clear.[1] Gentle warming (e.g., in a 37°C water bath) can also aid in dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Table of this compound Solubility in DMSO: [1]
| Concentration (mg/mL) | Concentration (mM) | Note |
| 60 | 153.77 | Requires ultrasonication for complete dissolution. |
Table for Preparing Stock Solutions: [1]
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 2.56 mL |
| 5 mM | 0.51 mL |
| 10 mM | 0.26 mL |
Experimental Protocols
In Vitro Cell-Based Assays
For cell culture experiments, the DMSO stock solution of this compound should be diluted in the cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.1%).
Recommended Working Concentrations for Human Umbilical Vein Endothelial Cells (HUVECs): [1]
| Concentration (µM) | Incubation Time | Observed Effect |
| 0.5 - 20 | 24 - 48 hours | No effect on cell growth. |
| 1, 5 | Not specified | Dose-dependent reduction in LPS-stimulated IL-6 and TNF-α expression. |
| 5 | Not specified | Reduction in Ox-LDL-stimulated MCP-1 mRNA expression. |
General Protocol for Treating Cells with this compound:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: Prepare a working solution of this compound by diluting the DMSO stock solution in fresh, pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Downstream Analysis: After incubation, proceed with the desired downstream analysis, such as cell viability assays, gene expression analysis (e.g., qPCR), or protein analysis (e.g., Western blot, ELISA).
In Vivo Animal Studies
For in vivo experiments in mice, this compound can be administered via intraperitoneal (i.p.) injection. A common vehicle for hydrophobic compounds is a mixture of DMSO and corn oil.
Recommended Vehicle Formulation and Dosage for Mice: [1]
| Vehicle | Dosage (mg/kg) | Administration Route | Frequency |
| 10% DMSO in 90% corn oil | 6, 12, 40 | Intraperitoneal (i.p.) | Twice a day for 8 weeks |
Protocol for In Vivo Administration of this compound:
-
Preparation of Dosing Solution:
-
First, dissolve the required amount of this compound in DMSO.
-
Then, add the corn oil to achieve the final desired concentration and a 10% DMSO/90% corn oil vehicle composition.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
-
Animal Handling: Acclimatize the animals to the experimental conditions before starting the treatment.
-
Intraperitoneal Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Monitoring: Monitor the animals regularly for any adverse effects.
-
Sample Collection and Analysis: At the end of the study period, collect tissues or blood for further analysis.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using Graphviz to visualize the signaling pathway inhibited by this compound and the experimental workflows.
Caption: this compound inhibits the conversion of sphingomyelin to ceramide.
Caption: Workflow for in vitro experiments using this compound.
Caption: Workflow for in vivo experiments using this compound.
References
Application Notes and Protocols for Asm-IN-1: A Potent Inhibitor of Acid Sphingomyelinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asm-IN-1 is a potent and orally active inhibitor of acid sphingomyelinase (ASM), a key enzyme in sphingolipid metabolism.[1][2] ASM catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide, a bioactive lipid involved in a multitude of cellular processes, including signal transduction, cell proliferation, apoptosis, and inflammation. Dysregulation of ASM activity has been implicated in the pathophysiology of various diseases, making it an attractive therapeutic target. These application notes provide detailed information on the optimal concentration of this compound for inhibiting ASM activity, along with comprehensive protocols for its use in research settings.
Mechanism of Action
Acid sphingomyelinase is a lysosomal glycoprotein (B1211001) that, upon activation, translocates to the outer leaflet of the cell membrane.[3][4] There, it generates ceramide from sphingomyelin, leading to the formation of ceramide-enriched membrane platforms. These platforms can modulate the clustering and activity of various receptors and signaling molecules, thereby influencing downstream cellular events. This compound acts as a direct inhibitor of ASM, thereby preventing the production of ceramide and attenuating its subsequent signaling cascades.
Optimal Concentration for ASM Inhibition
The optimal concentration of this compound for inhibiting ASM activity is dependent on the specific experimental system, including whether it is an in vitro enzymatic assay or a cell-based model.
In Vitro Enzymatic Assays
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency in a purified enzyme system. For this compound, the reported IC50 value provides a starting point for determining the optimal concentration in biochemical assays.
| Inhibitor | IC50 (µM) | Notes |
| This compound | 1.5 | Potent and orally active ASM inhibitor.[1][2] |
| ASM-IN-2 | 0.87 | An effective ASM inhibitor, for comparison.[5] |
| ARC39 | 0.02 | A specific and powerful ASM inhibitor, for comparison. |
Table 1: IC50 values of selected ASM inhibitors.
For in vitro assays, a concentration range of 0.1 to 10 µM is recommended for initial experiments to determine the optimal inhibitory concentration for the specific assay conditions.
Cell-Based Assays
In cellular systems, the effective concentration of this compound may vary depending on cell type, cell density, and the specific biological endpoint being measured. It has been demonstrated that this compound does not affect cell growth in Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations up to 20 µM.[1]
| Cell Line | Effective Concentration (µM) | Observed Effect |
| HUVECs | 1 - 5 | Reduction in the expression of IL-6, TNF-α, and MCP-1 mRNA.[1] |
Table 2: Effective concentrations of this compound in a cell-based assay.
Based on available data, a starting concentration range of 1 to 10 µM is recommended for most cell-based applications. It is crucial to perform a dose-response experiment to determine the optimal concentration for the specific cell line and experimental conditions.
Experimental Protocols
In Vitro ASM Activity Assay using a Fluorescent Substrate
This protocol describes the determination of the inhibitory activity of this compound on purified or recombinant ASM using a fluorescent substrate.
Materials:
-
Purified or recombinant human ASM
-
This compound
-
Fluorescent ASM substrate (e.g., BODIPY-FL-C12-Sphingomyelin)
-
Assay Buffer: 0.2 M sodium acetate, pH 5.0, containing 0.2 mM ZnCl₂[6][7]
-
Stop Solution: Ethanol
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Serially dilute the stock solution in Assay Buffer to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Prepare enzyme solution: Dilute the purified ASM in Assay Buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Assay setup: In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (Assay Buffer with the same concentration of solvent).
-
Enzyme addition: Add 20 µL of the diluted ASM enzyme solution to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Initiate the reaction by adding 20 µL of the fluorescent ASM substrate solution (final concentration as recommended by the manufacturer) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction remains in the linear range.
-
Stop reaction: Terminate the reaction by adding 100 µL of Stop Solution (Ethanol) to each well.[8]
-
Read fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for BODIPY-FL-C12-Ceramide product, Ex/Em = ~500/520 nm).[6]
-
Data analysis: Calculate the percentage of ASM inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based ASM Inhibition Assay
This protocol outlines a method to assess the ability of this compound to inhibit ASM activity within cultured cells.
Materials:
-
Cultured cells (e.g., HUVECs, fibroblasts)
-
This compound
-
Cell culture medium and supplements
-
Lysis Buffer (e.g., 0.2% Igepal CA-630 in sterile water)
-
Protein quantification assay (e.g., BCA assay)
-
In Vitro ASM Activity Assay components (as described above)
-
96-well cell culture plates
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Inhibitor treatment: The following day, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 2, 6, or 24 hours) at 37°C in a CO₂ incubator.
-
Cell lysis: After incubation, wash the cells once with ice-cold PBS. Add 50 µL of Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Lysate collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Protein quantification: Determine the protein concentration of each cell lysate supernatant using a standard protein assay.
-
ASM activity measurement: Use the cell lysate as the source of ASM enzyme in the In Vitro ASM Activity Assay described above. Normalize the measured ASM activity to the protein concentration of each lysate.
-
Data analysis: Calculate the percentage of ASM inhibition for each this compound concentration relative to the vehicle-treated cells. Plot the percentage of inhibition against the inhibitor concentration to determine the effective concentration range.
Signaling Pathway Visualization
The following diagram illustrates the central role of Acid Sphingomyelinase in the sphingolipid signaling pathway and the point of inhibition by this compound.
Conclusion
This compound is a valuable research tool for investigating the role of acid sphingomyelinase in various physiological and pathological processes. The provided protocols and concentration guidelines offer a solid foundation for initiating studies with this potent inhibitor. As with any experimental system, it is recommended to perform initial optimization experiments to determine the most effective conditions for your specific research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase | PLOS One [journals.plos.org]
- 5. ASM-IN-2 - Immunomart [immunomart.com]
- 6. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
Asm-IN-1 safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
A specific Safety Data Sheet (SDS) for Asm-IN-1 was not found during the literature search. The following safety and handling precautions are based on best practices for handling potent, small-molecule inhibitors and should be used as a guideline. It is imperative to consult with your institution's safety officer and refer to the supplier's provided information.
Safety Data Sheet Summary and Handling Precautions
This compound is a potent and orally active inhibitor of acid sphingomyelinase (ASM). Due to the absence of a specific SDS, researchers should handle this compound with the utmost care, assuming it is a potent and potentially hazardous substance.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Aerosol and Dust Formation: Avoid generating aerosols or dust. Handle the solid form with care.
-
Ingestion: Do not ingest. Wash hands thoroughly after handling.
Storage and Stability:
-
Store this compound as a solid at -20°C for up to 1 year.
-
For stock solutions, it is recommended to store at -80°C. Based on information for similar compounds, it is advisable to use it within 6 months when stored at -80°C and within 1 month when stored at -20°C.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In case of a spill, wear appropriate PPE and contain the spill with an inert absorbent material. Clean the area thoroughly and dispose of the waste in accordance with local regulations.
Quantitative Data
| Parameter | Value | Reference |
| IC₅₀ (ASM) | 1.5 µM | MedchemExpress |
| Oral Bioavailability (Mice) | 35.42% | MedchemExpress |
Mechanism of Action and Signaling Pathways
This compound is a direct inhibitor of acid sphingomyelinase (ASM), an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine. The accumulation of ceramide can trigger various cellular signaling pathways involved in inflammation, apoptosis, and other cellular processes. ASM has been implicated in several signaling pathways:
-
NLRP3 Inflammasome Activation: ASM-mediated ceramide production can lead to the activation of the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation.
-
DAF-2/AGE-1 Signaling Pathway: In C. elegans, ASM-3, a homolog of human ASM, acts as a positive regulator of the DAF-2/insulin/IGF-1 signaling pathway, which is involved in longevity and stress resistance.
-
Toll-like Receptor (TLR) Signaling: ASM has been shown to modulate anxiety-like behavior, potentially through the Toll-like receptor signaling pathway, which plays a crucial role in the innate immune response.
Signaling Pathway Diagrams
Experimental Protocols
In Vitro ASM Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on ASM.
Materials:
-
Recombinant human ASM enzyme
-
Fluorescent sphingomyelin substrate (e.g., N-((6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sphingosyl-phosphocholine))
-
Assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, 0.1% Triton X-100, pH 5.0)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-enzyme control.
-
Add 10 µL of the diluted this compound or control to the wells of the 96-well plate.
-
Add 20 µL of the recombinant ASM enzyme solution to each well (except the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorescent sphingomyelin substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M Tris-HCl, pH 8.0).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Assay for Anti-Inflammatory Activity
This protocol describes a general method to evaluate the anti-inflammatory effects of this compound in a cell-based model.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a similar relevant cell line
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kits for IL-6 and TNF-α
Procedure:
-
Seed HUVECs in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce an inflammatory response. Include an unstimulated control group.
-
For qRT-PCR analysis:
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR to measure the mRNA expression levels of inflammatory cytokines such as IL-6, TNF-α, and MCP-1. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
For ELISA analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted IL-6 and TNF-α using specific ELISA kits according to the manufacturer's instructions.
-
-
Analyze the data to determine the dose-dependent effect of this compound on the expression and secretion of inflammatory mediators.
Experimental Workflow Diagram
Application Notes and Protocols for the Study of Atherosclerosis and Lipid Metabolism Using a Novel Acid Sphingomyelinase (ASM) Inhibitor
Note: Initial searches for a specific compound designated "Asm-IN-1" did not yield any publicly available scientific literature. Therefore, this document provides a detailed application note and protocols for a representative, novel, direct-acting Acid Sphingomyelinase (ASM) inhibitor with a 1,5-diphenyl-pyrazole scaffold, which has been characterized in the scientific literature. This information is intended to guide researchers in the potential application of similar potent and specific ASM inhibitors for the study of atherosclerosis and lipid metabolism.
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner lining of arteries, leading to the formation of atherosclerotic plaques. Dysregulation of lipid metabolism is a key driver of this process. Acid sphingomyelinase (ASM), a lysosomal enzyme, plays a critical role in the hydrolysis of sphingomyelin (B164518) to ceramide and phosphorylcholine. Emerging evidence implicates the ASM/ceramide pathway in the pathogenesis of atherosclerosis by promoting lipoprotein aggregation, macrophage foam cell formation, and endothelial dysfunction.
Pharmacological inhibition of ASM is a promising therapeutic strategy to mitigate the progression of atherosclerosis. This document provides an overview of the application of a novel, potent, and direct-acting ASM inhibitor with a 1,5-diphenyl-pyrazole scaffold for studying its effects on atherosclerosis and lipid metabolism in both in vitro and in vivo models.
Compound Information: A Novel Pyrazole-Based ASM Inhibitor
For the purpose of these application notes, we will refer to a representative direct ASM inhibitor with a 1,5-diphenyl-pyrazole scaffold.
-
Mechanism of Action: This class of compounds directly binds to the catalytic site of ASM, competitively inhibiting its enzymatic activity. This leads to a reduction in the production of ceramide, a key bioactive lipid involved in cellular signaling pathways that contribute to inflammation and lipid accumulation in the arterial wall.
-
Significance: Unlike functional inhibitors of ASM (FIASMAs) such as amitriptyline, which act indirectly, direct inhibitors offer a more targeted approach for studying the specific roles of ASM in pathological processes.
Quantitative Data
The following table summarizes the key quantitative data for the representative novel pyrazole-based ASM inhibitor.
| Parameter | Value | Reference |
| IC50 (ASM) | 0.87 µM | [1] |
| Selectivity | Selective for ASM over neutral sphingomyelinase | [1] |
Signaling Pathway
The diagram below illustrates the central role of the Acid Sphingomyelinase (ASM) pathway in the development of atherosclerosis and highlights the point of intervention for a direct ASM inhibitor.
References
Application Notes and Protocols for Measuring the Inhibitory Effects of Asm-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid sphingomyelinase (ASM) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[1][2][3] The product of this reaction, ceramide, is a bioactive lipid that acts as a second messenger in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[4][5][6] Given its central role in these pathways, ASM has emerged as a significant therapeutic target for a range of diseases.
Asm-IN-1 is a potent and orally active inhibitor of acid sphingomyelinase. These application notes provide detailed protocols for biochemical assays designed to measure the inhibitory effects of this compound on ASM activity, enabling researchers to accurately characterize its potency and mechanism of action.
This compound Inhibitory Activity
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of ASM by 50%.
| Inhibitor | IC50 (µM) | Description |
| This compound | 1.5 | A potent and orally active inhibitor of acid sphingomyelinase. |
Signaling Pathway of Acid Sphingomyelinase
The activation of the ASM/ceramide pathway is a common response to a wide array of cellular stressors, including inflammatory cytokines (e.g., TNFα, IL-1), death receptor ligands (e.g., Fas ligand), radiation, and pathogenic infections.[1][2] Upon stimulation, ASM translocates to the cell membrane where it hydrolyzes sphingomyelin, leading to the localized production of ceramide. Ceramide molecules then coalesce into larger platforms within the membrane, which facilitates the clustering of signaling molecules and the initiation of downstream signaling cascades that can lead to outcomes such as apoptosis or inflammation.[4][5]
Experimental Workflow for ASM Inhibitor Screening
The process of identifying and characterizing ASM inhibitors like this compound typically follows a structured workflow. This begins with a primary screen to identify potential inhibitors from a compound library, followed by secondary assays to confirm their activity and determine their potency (IC50). Further characterization may involve mechanism of action studies and evaluation in cell-based models.
Protocols
Fluorometric Assay for Measuring ASM Inhibition
This protocol describes a method to determine the inhibitory effect of this compound on ASM activity using a fluorogenic substrate. The assay measures the fluorescence generated upon the enzymatic cleavage of the substrate. Commercially available kits often utilize a fluorogenic substrate that is directly hydrolyzed by ASM.[7]
Materials:
-
Recombinant human ASM
-
This compound
-
Fluorogenic ASM substrate (e.g., BODIPY-FL-C12-sphingomyelin)[8][9]
-
ASM Assay Buffer (e.g., 250 mM sodium acetate, 0.1% NP-40, pH 5.0)[8]
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in ASM Assay Buffer to achieve a range of desired concentrations for the dose-response curve.
-
-
Assay Setup:
-
In a black 96-well plate, add the following to each well:
-
ASM Assay Buffer
-
Diluted this compound or vehicle control (DMSO in assay buffer)
-
Recombinant human ASM solution
-
-
Mix gently and pre-incubate for 15-30 minutes at 37°C.
-
-
Initiate the Reaction:
-
Add the fluorogenic ASM substrate to each well to start the reaction.
-
The final reaction volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Colorimetric Assay for Measuring ASM Inhibition
This protocol outlines a colorimetric method for assessing ASM inhibition. This assay typically involves a coupled enzymatic reaction where the product of the ASM reaction (phosphorylcholine) is used in subsequent reactions to generate a colored product.[10]
Materials:
-
Recombinant human ASM
-
This compound
-
Sphingomyelin (substrate)
-
ASM Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
Coupled enzyme mix (containing alkaline phosphatase, choline (B1196258) oxidase, and horseradish peroxidase)
-
Colorimetric probe (e.g., Amplex Red)
-
Stop solution (e.g., 0.5 M EDTA)
-
Clear 96-well microplate
-
Absorbance microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution and serial dilutions of this compound in ASM Assay Buffer as described in the fluorometric assay protocol.
-
-
Assay Setup:
-
In a clear 96-well plate, add the following to each well:
-
ASM Assay Buffer
-
Diluted this compound or vehicle control
-
Recombinant human ASM solution
-
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Initiate the ASM Reaction:
-
Add the sphingomyelin substrate to each well to start the reaction.
-
Incubate at 37°C for 60 minutes.
-
-
Develop the Colorimetric Signal:
-
Add the coupled enzyme mix and the colorimetric probe to each well.
-
Incubate at 37°C for 30 minutes, protected from light.
-
-
Stop the Reaction:
-
Add the stop solution to each well.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the chosen colorimetric probe (e.g., 570 nm for Amplex Red-based assays).[10]
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme) from all readings.
-
Calculate the percent inhibition and determine the IC50 value as described in the fluorometric assay protocol.
-
Conclusion
The provided protocols offer robust methods for the biochemical characterization of this compound and other potential ASM inhibitors. The choice between a fluorometric and a colorimetric assay will depend on the available laboratory equipment and the desired sensitivity. Accurate determination of the IC50 value is a critical step in the preclinical evaluation of any new therapeutic agent targeting acid sphingomyelinase.
References
- 1. The acid sphingomyelinase/ceramide pathway: biomedical significance and mechanisms of regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 8. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Acid Sphingomyelinase Activity in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting unexpected results with Asm-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Asm-IN-1, a potent and orally active inhibitor of acid sphingomyelinase (ASM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of acid sphingomyelinase (ASM), a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[1][2] By inhibiting ASM, this compound can modulate cellular processes regulated by the balance of these lipids. There are two main classes of ASM inhibitors: direct inhibitors and functional inhibitors (FIASMAs).[1] Direct inhibitors compete with the substrate, sphingomyelin, for the catalytic site of ASM, while FIASMAs indirectly cause the degradation of ASM.[1][3] this compound is suggested to be a direct inhibitor of ASM.[1]
Q2: What is the reported potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 1.5 µM for acid sphingomyelinase.[1]
Q3: How should I store my stock of this compound?
A3: this compound should be stored at -20°C for long-term use.[1]
Q4: I am observing unexpected or off-target effects in my experiment. What should I do?
A4: Unexpected effects can arise from various factors. To determine if the observed phenotype is a true on-target effect of this compound, consider the following validation strategies:
-
Use a structurally unrelated ASM inhibitor: If a different inhibitor targeting ASM produces the same result, it strengthens the evidence for an on-target effect.
-
Use a negative control analog: A structurally similar but inactive molecule, if available, should not produce the same effect.
-
Perform a dose-response experiment: A clear dose-dependent effect is indicative of a specific interaction.
Troubleshooting Unexpected Results
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
-
Possible Cause 1: Poor Cell Permeability.
-
Solution: While some ASM inhibitors are known to have good cell permeability, this can vary.[4] If poor permeability is suspected, consider using permeabilization agents in your assay protocol, if compatible with your experimental goals. It's important to note that permeabilization will disrupt the natural cellular environment.
-
-
Possible Cause 2: Inhibitor Instability or Degradation.
-
Solution: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. Protect solutions from light and extreme pH changes, as these factors can affect the stability of small molecules.[5]
-
-
Possible Cause 3: High Protein Binding.
-
Solution: The presence of serum in cell culture media can lead to protein binding, reducing the effective concentration of the inhibitor. Consider reducing the serum concentration during the treatment period, if your cells can tolerate it. Always include appropriate vehicle controls with the same serum concentration.
-
Issue 2: Compound Precipitation in Aqueous Solutions.
-
Possible Cause: Low Aqueous Solubility.
-
Solution: this compound is a small molecule and may have limited solubility in aqueous buffers. Prepare a high-concentration stock solution in an organic solvent like DMSO.[5] When preparing working solutions, dilute the DMSO stock in your final aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. If precipitation still occurs, try serial dilutions in the aqueous buffer.
-
Issue 3: Observed Cytotoxicity.
-
Possible Cause 1: On-target toxicity due to ASM inhibition.
-
Explanation: Inhibition of ASM can disrupt cellular homeostasis and may lead to cytotoxicity in some cell types.[6]
-
Solution: Perform a dose-response curve to determine the cytotoxic concentration of this compound in your specific cell line. Use concentrations below the cytotoxic threshold for your functional assays.
-
-
Possible Cause 2: Off-target effects.
-
Solution: As with unexpected effects, validating the on-target nature of the cytotoxicity is crucial. Use a second, structurally different ASM inhibitor to see if it recapitulates the cytotoxic effect.
-
Data Summary
| Parameter | Value | Reference |
| Target | Acid Sphingomyelinase (ASM) | [1] |
| IC50 | 1.5 µM | [1] |
| Molecular Formula | C16H12BrN3O4 | [1] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
General Protocol for Preparing this compound Solutions
-
Stock Solution (10 mM in DMSO):
-
This compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in high-purity DMSO.
-
For example, for 1 mg of this compound (Molecular Weight: 390.2 g/mol ), add 256.3 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in your final cell culture medium or assay buffer to achieve the desired experimental concentrations.
-
Ensure the final concentration of DMSO in your experimental setup is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%).
-
General Protocol for a Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium. A typical concentration range to start with could be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
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Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
-
Visualizations
Caption: Simplified diagram of this compound's mechanism of action.
Caption: Logical workflow for troubleshooting inconsistent potency of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of acid sphingomyelinase disrupts LYNUS signaling and triggers autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.org [acs.org]
- 6. Mechanism of ascididemin-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Asm-IN-1 incubation time for maximal inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Asm-IN-1, a direct inhibitor of acid sphingomyelinase (ASM). This resource includes frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and direct inhibitor of acid sphingomyelinase (ASM), a key enzyme in sphingolipid metabolism.[1][2] ASM catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide, a bioactive lipid involved in various cellular processes, including apoptosis, inflammation, and stress responses.[1][3][4] By directly inhibiting ASM, this compound blocks the production of ceramide from sphingomyelin, thereby modulating these signaling pathways.
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for acid sphingomyelinase is approximately 1.5 µM.[1][2] This value can be used as a starting point for determining the optimal concentration in your specific experimental setup.
Q3: What is a recommended starting concentration and incubation time for this compound in cell-based assays?
A3: For initial experiments in cell-based assays, a starting concentration range of 1 µM to 10 µM is recommended. Based on general protocols for enzyme inhibitors, a preliminary incubation time of 1 to 4 hours can be used to assess the direct inhibition of ASM.[5] For studying downstream effects, such as changes in gene expression or apoptosis, longer incubation times of 24 to 72 hours may be necessary.[5] However, the optimal concentration and incubation time should always be determined empirically for your specific cell type and experimental conditions.
Q4: Is this compound cell-permeable?
A4: While the provided search results do not explicitly state the cell permeability of this compound, its use in cell-based assays to modulate intracellular signaling pathways suggests that it is cell-permeable.
Q5: What are potential off-target effects of this compound?
A5: The available information characterizes this compound as a selective inhibitor of acid sphingomyelinase. However, as with any small molecule inhibitor, the possibility of off-target effects cannot be entirely excluded. It is advisable to include appropriate controls in your experiments to validate the specificity of the observed effects.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Acid Sphingomyelinase (ASM) | [1][2] |
| IC50 | ~1.5 µM | [1][2] |
| Mechanism of Action | Direct Inhibition | [6] |
| Recommended Starting Concentration (in vitro) | 1 - 10 µM | General guidance |
| Recommended Initial Incubation Time (direct inhibition) | 1 - 4 hours | [5] |
| Recommended Incubation Time (downstream effects) | 24 - 72 hours | [5] |
Experimental Protocols
Protocol for Optimizing this compound Incubation Time for Maximal Inhibition
This protocol provides a framework for determining the optimal incubation time of this compound to achieve maximal inhibition of acid sphingomyelinase activity in a cell-based assay.
Materials:
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This compound
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Cell line of interest
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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Cell lysis buffer
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Assay buffer (specific to ASM activity assay)
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Substrate for ASM (e.g., a fluorescently labeled sphingomyelin analog)
-
96-well cell culture plates (clear bottom, black or white walls for fluorescence/luminescence assays)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Cell Seeding:
-
Seed your cells of interest into a 96-well plate at a density that will ensure they are in the logarithmic growth phase and reach approximately 80-90% confluency at the time of the assay.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations around the reported IC50 (e.g., 0.1, 0.5, 1.5, 5, and 10 µM).
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).
-
-
Time-Course Incubation:
-
Incubate the cells with this compound for a range of time points. A suggested time course could be 1, 2, 4, 8, 12, and 24 hours.
-
-
Cell Lysis:
-
At each time point, remove the medium containing the inhibitor and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.
-
-
ASM Activity Assay:
-
Transfer the cell lysates to a new 96-well assay plate.
-
Initiate the enzymatic reaction by adding the ASM substrate to each well.
-
Incubate the plate at 37°C for the time specified by your ASM activity assay kit or protocol.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells without cell lysate) from all measurements.
-
Calculate the percentage of ASM inhibition for each concentration and time point relative to the vehicle control.
-
Plot the percentage of inhibition versus the incubation time for each concentration of this compound.
-
The optimal incubation time is the shortest time point that achieves the maximal and most consistent inhibition at the desired concentration of this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. Emerging roles of the acid sphingomyelinase/ceramide pathway in metabolic and cardiovascular diseases: Mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Addressing low potency or efficacy of Asm-IN-1 in experiments
Welcome to the technical support center for Asm-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the successful application of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you address issues related to low potency or efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of acid sphingomyelinase (ASM).[1][2] ASM is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[3][4] By inhibiting ASM, this compound reduces the production of ceramide, which is a key lipid messenger involved in various cellular processes, including inflammation, apoptosis, and stress responses.[4][5] this compound is a direct inhibitor, meaning it likely competes with the substrate for the enzyme's active site.[5]
Q2: I am observing lower than expected potency (higher IC50) in my cell-based assay compared to the published biochemical assay values. Why might this be?
Discrepancies between biochemical and cell-based assay potencies are common for small molecule inhibitors.[6] Several factors could contribute to this:
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Cell Permeability: this compound may have limited permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[6]
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Efflux Pumps: Cells can actively transport the inhibitor out via efflux pumps, such as P-glycoprotein, reducing its effective intracellular concentration.[6]
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Protein Binding: The inhibitor may bind to other cellular proteins or lipids, sequestering it away from its target, ASM.[6]
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Inhibitor Stability: this compound might be metabolized or degraded by cellular enzymes over the course of the experiment.[6]
Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?
Cloudiness or precipitation indicates that the compound has come out of solution, which will significantly impact its effective concentration and potency. This is a common issue with hydrophobic small molecules.[7] Refer to the "Troubleshooting Guide: Solubility Issues" below for a step-by-step approach to address this.
Q4: I am seeing inconsistent results between experiments. What could be the cause?
Inconsistent results are often linked to the stability of the small molecule inhibitor in solution.[8] Degradation of this compound can lead to a loss of activity.[8] See the "Troubleshooting Guide: Stability Issues" for detailed advice on proper handling and storage.
Troubleshooting Guides
Guide 1: Addressing Low Potency or Efficacy
If this compound is not producing the expected biological effect or its potency is lower than anticipated, follow this troubleshooting workflow.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human acid sphingomyelinase structures provide insight to molecular basis of Niemann–Pick disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid sphingomyelinase inhibition improves motor behavioral deficits and neuronal loss in an amyotrophic lateral sclerosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
How to control for non-specific binding of Asm-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Asm-IN-1, a potent and orally active direct inhibitor of acid sphingomyelinase (ASM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of acid sphingomyelinase (ASM), an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine. It acts as a direct inhibitor , meaning it likely interacts with the active site of the enzyme to block its catalytic function.[1] In preclinical studies, this compound has demonstrated anti-atherosclerotic and anti-inflammatory activities.[1]
Q2: What is the potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 1.5 µM against acid sphingomyelinase.[1]
Q3: What is the chemical structure of this compound?
Q4: Are there known off-target effects of this compound?
Currently, there is no publicly available data on the comprehensive selectivity profile or specific off-target effects of this compound. As with any small molecule inhibitor, the potential for off-target interactions exists and should be experimentally addressed.
Troubleshooting Guide: Controlling for Non-Specific Binding of this compound
Non-specific binding can lead to erroneous results and misinterpretation of experimental data. This guide provides a systematic approach to identify and control for such effects when using this compound.
Issue: Observed cellular phenotype or biochemical activity is not due to ASM inhibition.
Possible Cause: The observed effect is a result of this compound binding to unintended cellular targets (off-target effects) or non-specific interactions with assay components.
Solutions:
-
Perform Dose-Response Experiments:
-
Rationale: A specific, on-target effect should exhibit a clear dose-dependent relationship. Non-specific effects may occur only at high concentrations or show an atypical dose-response curve.
-
Protocol: Test a wide range of this compound concentrations, typically from low nanomolar to high micromolar, in your assay. Plot the observed effect against the logarithm of the inhibitor concentration to determine the EC50 or IC50.
-
-
Use a Structurally Related Inactive Analog as a Negative Control:
-
Rationale: An ideal negative control is a molecule that is structurally similar to the active compound but does not inhibit the target enzyme. This helps to distinguish effects caused by the specific chemical scaffold from those due to target inhibition.
-
Protocol: If a commercially available inactive analog of this compound is not available, consider synthesizing a close analog with modifications predicted to abolish its ASM inhibitory activity. This could involve altering key functional groups known to be essential for binding to ASM.
-
-
Employ a Structurally Unrelated ASM Inhibitor as a Positive Control:
-
Protocol: Use a well-characterized ASM inhibitor with a different chemical scaffold (e.g., amitriptyline, a functional inhibitor) in your assay. If it produces the same biological effect, it is more likely that the phenotype is due to ASM inhibition.
-
Perform Target Knockdown/Knockout Experiments:
-
Rationale: Genetically removing or reducing the expression of the target protein (ASM) should abolish or significantly reduce the effect of this compound if the inhibitor is acting on-target.
-
Protocol: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the SMPD1 gene, which encodes for ASM, in your cell model. Treat these modified cells with this compound and compare the response to control cells with normal ASM expression.
-
-
Conduct Biochemical Assays with Purified Components:
-
Rationale: In a simplified in vitro system with purified ASM enzyme and its substrate, the potential for off-target effects is minimized. This allows for direct confirmation of this compound's inhibitory activity on ASM.
-
Protocol: Utilize a commercially available ASM activity assay kit or a well-established in-house method to measure the enzymatic activity of purified ASM in the presence and absence of this compound.
-
Data Presentation: Comparing Inhibitor Potency
For a clear comparison of the potency of different inhibitors, the following table structure is recommended:
| Inhibitor | Target | IC50 / EC50 (µM) | Mechanism of Action | Reference |
| This compound | Acid Sphingomyelinase | 1.5 | Direct Inhibitor | [1] |
| Amitriptyline | Acid Sphingomyelinase | Varies | Functional Inhibitor | N/A |
| Inactive Analog | Acid Sphingomyelinase | > 100 (Expected) | Inactive | N/A |
| Unrelated Inhibitor | Acid Sphingomyelinase | Varies | Varies | N/A |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Principle: The binding of a ligand (this compound) to its target protein (ASM) can increase the thermal stability of the protein. This change in stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Methodology:
-
Cell Treatment: Treat your cells of interest with either vehicle control (e.g., DMSO) or this compound at a desired concentration for a specific time.
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Heating: Aliquot the lysate into separate tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of ASM by Western blotting using an ASM-specific antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
Principle: To assess the selectivity of this compound, it can be screened against a broad panel of kinases. This is important as many small molecule inhibitors can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket.
Methodology:
This is typically performed as a service by specialized contract research organizations (CROs). A general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity to the CRO.
-
Screening: The compound is tested at one or more concentrations against a large panel of purified kinases (e.g., the KINOMEscan™ platform).
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase at the tested concentration or as IC50 values for any significant "hits". This data helps to identify potential off-target kinase interactions.
Visualizing Experimental Logic
Troubleshooting Workflow for Non-Specific Binding
The following diagram illustrates a logical workflow to investigate and control for potential non-specific or off-target effects of this compound.
References
Asm-IN-1 solubility issues and how to resolve them
Welcome to the technical support center for Asm-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of acid sphingomyelinase (ASM). ASM is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine. Ceramide, in turn, acts as a bioactive lipid involved in various cellular signaling pathways, including those related to apoptosis, inflammation, and cellular stress. By inhibiting ASM, this compound reduces the production of ceramide, thereby modulating these signaling cascades. It has demonstrated anti-inflammatory and antiatherosclerotic activities.
Q2: What is the general solubility of this compound?
This compound is a hydrophobic compound with limited aqueous solubility. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) and can be prepared in a co-solvent mixture for in vivo studies. Specific solubility data is provided in the table below.
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A concentration of up to 60 mg/mL can be achieved in DMSO with the assistance of ultrasonication.
Q4: How should I prepare this compound for in vivo animal studies?
For in vivo administration, a common method is to first dissolve this compound in a small amount of DMSO and then dilute it with a carrier oil, such as corn oil. A typical formulation is 10% DMSO in 90% corn oil, which has been shown to solubilize this compound at a concentration of at least 3 mg/mL.
Q5: I am observing precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer. Here are a few troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your final working solution may be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Increase the solvent concentration: While high concentrations of organic solvents can be toxic to cells, a small final concentration (typically <0.5%) of DMSO is often tolerated. Ensure your final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
-
Use a gentle mixing technique: When diluting, add the DMSO stock solution to the aqueous medium slowly while gently vortexing or swirling to facilitate dispersion.
-
Consider a co-solvent: If your experimental design allows, the inclusion of a small amount of a less polar co-solvent in your final medium might help to maintain solubility.
Q6: What is the solubility of this compound in ethanol (B145695) or water?
Currently, there is no readily available public data on the specific solubility of this compound in ethanol or water. Given its hydrophobic nature, it is expected to have very low solubility in water. For ethanol, it is recommended to perform a small-scale solubility test to determine its suitability for your specific application. To do this, start with a small, weighed amount of this compound and add small, incremental volumes of ethanol, vortexing and observing for dissolution at each step.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (153.77 mM) | Requires ultrasonication |
| 10% DMSO / 90% Corn Oil | ≥ 3 mg/mL (7.69 mM) | Co-solvent mixture |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 390.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing the compound: Carefully weigh out 3.9 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding the solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolving the compound: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within 1 month, and within 6 months if stored at -80°C.
Protocol 2: General Protocol for Preparing Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Pipettors and sterile tips
Procedure:
-
Thaw the stock solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Serial dilutions (if necessary): For lower final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium or DMSO.
-
Final dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Mixing: Immediately and gently mix the solution by pipetting up and down or by swirling the plate/flask to ensure homogeneity and minimize precipitation.
-
Vehicle control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This is crucial to account for any effects of the solvent on the cells.
-
Apply to cells: Add the prepared working solutions to your cell cultures as per your experimental design.
Mandatory Visualization
Acid Sphingomyelinase (ASM) Signaling Pathway
The following diagram illustrates the central role of Acid Sphingomyelinase (ASM) in cellular signaling. Upon activation by various stimuli, ASM translocates to the cell membrane where it hydrolyzes sphingomyelin to generate ceramide. Ceramide then acts as a second messenger, initiating downstream signaling cascades that influence cellular processes such as apoptosis and inflammation.
Disclaimer: This information is intended for research use only. The protocols and data provided are for guidance and may require optimization for your specific experimental conditions. Always refer to the product datasheet and relevant safety information before handling any chemical compounds.
Validation & Comparative
A Comparative Guide to Direct and Functional Acid Sphingomyelinase Inhibitors: ARC39 vs. Desipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct classes of Acid Sphingomyelinase (ASM) inhibitors: direct inhibitors, represented by the potent and selective compound ARC39, and functional ASM inhibitors (FIASMAs), exemplified by the well-known tricyclic antidepressant desipramine (B1205290). This document will objectively compare their mechanisms of action, performance based on experimental data, and key characteristics relevant to research and drug development.
Introduction to Acid Sphingomyelinase and Its Inhibitors
Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine. The generation of ceramide initiates a signaling cascade involved in a variety of cellular processes, including apoptosis, inflammation, and membrane microdomain reorganization. Dysregulation of ASM activity has been implicated in numerous pathologies, making it a compelling therapeutic target.
ASM inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Direct ASM Inhibitors: These compounds, such as ARC39, physically interact with the ASM enzyme, typically at its active site, to block its catalytic function.
-
Functional ASM Inhibitors (FIASMAs): This class of drugs, which includes desipramine, does not bind directly to the enzyme's active site. Instead, they indirectly inactivate ASM, often through lysosomotropic effects that lead to the enzyme's displacement from the inner lysosomal membrane and subsequent proteolytic degradation.[1]
Comparative Data of ARC39 and Desipramine
The following tables summarize the key quantitative and qualitative differences between the direct ASM inhibitor ARC39 and the functional ASM inhibitor desipramine.
| Feature | ARC39 (Direct Inhibitor) | Desipramine (Functional Inhibitor) |
| Primary Target | Acid Sphingomyelinase (ASM) | Norepinephrine Transporter |
| ASM Inhibition Mechanism | Direct binding to the catalytic site of ASM.[1] | Indirect; causes detachment of ASM from the inner lysosomal membrane, leading to its proteolytic degradation.[1] |
| In Vitro ASM IC50 | ~20 nM[1] | Not applicable (does not directly inhibit the enzyme in cell-free assays).[1] |
| Cellular ASM Inhibition | IC50 of approximately 1–5 μM.[2] | Effective at micromolar concentrations in cellular assays. |
| Specificity for ASM | High; does not significantly inhibit other sphingolipid-metabolizing enzymes like neutral sphingomyelinase (NSM) or acid ceramidase (AC) in vitro.[1] | Low; has numerous off-target effects due to its primary function as a tricyclic antidepressant, including interactions with neurotransmitter transporters and receptors. Also shown to inhibit other lysosomal hydrolases.[1] |
| Key Physicochemical Properties | Non-cationic bisphosphonate.[2] | Cationic amphiphilic molecule. |
Table 1: Key Performance and Mechanistic Differences
| Feature | ARC39 (Direct Inhibitor) | Desipramine (Functional Inhibitor) |
| Primary Therapeutic Indication | Research compound; potential for Niemann-Pick disease, inflammatory conditions, and cancer.[2] | Major Depressive Disorder. |
| Known Off-Target Effects | Limited data on off-target effects in vivo; low toxicity observed in vitro.[1] | Anticholinergic effects (dry mouth, constipation), cardiovascular effects, and interactions with other centrally-acting drugs.[1] |
| In Vivo Efficacy | Limited systemic bioavailability and efficacy observed in some animal studies.[3] | Well-established in vivo efficacy for depression; also used off-label for neuropathic pain. |
| Advantages | High potency and specificity for ASM, making it a precise tool for studying ASM function.[1] | Orally bioavailable and crosses the blood-brain barrier. |
| Disadvantages | Poor in vivo pharmacokinetics reported in some studies.[3] | Lack of specificity for ASM, leading to a wide range of side effects. |
Table 2: Pharmacological and Off-Target Profile
Experimental Protocols
In Vitro ASM Activity Assay (for Direct Inhibitors like ARC39)
This protocol is adapted from standard fluorometric or colorimetric ASM assay kits and is suitable for determining the direct inhibitory activity of a compound on purified or recombinant ASM.
-
Reagent Preparation:
-
Prepare an assay buffer (typically sodium acetate (B1210297) with a non-ionic detergent like Triton X-100, pH 5.0).
-
Reconstitute purified or recombinant human ASM in the assay buffer to a final concentration that yields a robust signal.
-
Prepare a stock solution of the ASM substrate (e.g., a fluorescently-labeled sphingomyelin analog) in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., ARC39) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test inhibitor at various concentrations.
-
Add the ASM enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the ASM substrate to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light if using a fluorescent substrate.
-
Stop the reaction by adding a stop solution (often a high pH buffer).
-
Measure the fluorescence or absorbance using a plate reader at the appropriate excitation/emission or absorbance wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Calculate the percentage of ASM inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cellular ASM Activity Assay (for Direct and Functional Inhibitors)
This protocol measures the activity of ASM within cultured cells and is suitable for evaluating both direct and functional inhibitors.
-
Cell Culture and Treatment:
-
Plate cells (e.g., fibroblasts, macrophages, or a relevant cell line) in a suitable culture dish and grow to a desired confluency.
-
Treat the cells with various concentrations of the test inhibitor (e.g., ARC39 or desipramine) or vehicle control for a specified period (e.g., 1 to 24 hours). The incubation time is a critical variable, especially for FIASMAs, which require time to accumulate in lysosomes and induce enzyme degradation.
-
-
Cell Lysis:
-
After treatment, wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer containing a non-ionic detergent.
-
Collect the cell lysates and determine the total protein concentration for normalization.
-
-
ASM Activity Measurement:
-
Perform an in vitro ASM activity assay on the cell lysates as described in the previous protocol, using the cell lysate as the source of the enzyme.
-
-
Data Analysis:
-
Normalize the ASM activity to the total protein concentration of each sample.
-
Calculate the percentage of ASM inhibition relative to the vehicle-treated cells.
-
Determine the cellular IC50 value by plotting the normalized ASM activity against the inhibitor concentration.
-
Mandatory Visualizations
Caption: Mechanisms of direct vs. functional ASM inhibition.
Caption: General workflow for testing ASM inhibitors in a cellular assay.
Signaling Pathways
The inhibition of ASM, regardless of the mechanism, ultimately leads to a reduction in the production of ceramide from sphingomyelin. This has significant downstream consequences on cellular signaling.
Caption: ASM inhibition blocks ceramide-mediated signaling.
Conclusion
The choice between a direct ASM inhibitor like ARC39 and a functional inhibitor like desipramine depends heavily on the research or therapeutic goal.
-
ARC39 and other direct inhibitors are invaluable as research tools due to their high potency and specificity. They allow for the precise dissection of ASM's role in various biological processes with minimal confounding off-target effects. The development of direct inhibitors with improved in vivo pharmacokinetic profiles is a key area of ongoing research for their potential therapeutic application.
-
Desipramine and other FIASMAs, while lacking specificity, are readily available, clinically approved drugs that can be repurposed to study the effects of ASM inhibition in vivo, particularly in the central nervous system. However, any observed effects must be interpreted with caution due to their pleiotropic pharmacological activities.
For drug development professionals, the future of ASM-targeted therapies likely lies in the development of novel, potent, and specific direct inhibitors with favorable drug-like properties. For researchers, both classes of inhibitors provide a valuable, albeit different, set of tools to investigate the complex biology of sphingolipid metabolism.
References
Validating On-Target Effects of Asm-IN-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Asm-IN-1 with other inhibitors of Acid Sphingomyelinase (ASM), a critical enzyme in cellular signaling. We present supporting experimental data and detailed protocols to assist researchers in validating the on-target effects of this compound in their cellular models.
Introduction to Acid Sphingomyelinase and its Inhibition
Acid sphingomyelinase (ASM) is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine (B1220837).[1][2] This reaction is a fundamental step in various cellular processes, including stress response, apoptosis, inflammation, and cell proliferation.[1][2] Dysregulation of ASM activity has been implicated in numerous diseases, making it a compelling therapeutic target.
Inhibitors of ASM fall into two main categories:
-
Direct Inhibitors: These compounds, such as this compound (also known as ARC39), bind directly to the catalytic site of ASM, preventing its enzymatic activity.[3][4] They are often more potent and selective.
-
Functional Inhibitors (FIASMAs): This group includes many existing drugs, such as the antidepressants amitriptyline (B1667244) and fluoxetine.[2][5][6] They do not bind to the active site but rather indirectly inactivate ASM, often through altering the lysosomal environment.[2]
This guide focuses on the validation of direct inhibitors, using this compound as a primary example.
Comparative Analysis of ASM Inhibitors
The efficacy of an ASM inhibitor is determined by its potency (IC50) and selectivity. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[7]
| Inhibitor | Type | IC50 | Selectivity | Key Features |
| This compound (ARC39) | Direct | ~1-5 µM (in cells)[3], 0.02 µM (in vitro)[8][9] | Selective for ASM over neutral sphingomyelinase.[4][10] | Potent, direct-acting, and serves as a valuable tool for studying ASM biology.[3][4] |
| Amitriptyline | Functional (FIASMA) | Micromolar range | Non-selective, with effects on other cellular targets.[6] | A tricyclic antidepressant with well-documented indirect ASM inhibitory activity.[6] |
| Fluoxetine | Functional (FIASMA) | Micromolar range | Non-selective, with effects on other cellular targets.[2] | A selective serotonin (B10506) reuptake inhibitor (SSRI) that also functions as a FIASMA.[2] |
Experimental Protocols for Validating On-Target Effects
To rigorously validate that the observed cellular effects of this compound are due to its direct inhibition of ASM, a series of experiments should be performed.
In Vitro Sphingomyelinase Activity Assay
This assay directly measures the enzymatic activity of ASM in the presence of an inhibitor to determine its IC50 value.
Principle: The activity of purified or recombinant ASM is measured by quantifying the amount of product (phosphorylcholine or ceramide) generated from the substrate sphingomyelin. The assay can be colorimetric, fluorometric, or radiometric.
Generalized Protocol (Colorimetric):
-
Reagent Preparation: Prepare assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0), ASM enzyme solution, sphingomyelin substrate solution, and a detection reagent mix (containing alkaline phosphatase, choline (B1196258) oxidase, and a colorimetric probe like Amplex Red).
-
Inhibitor Preparation: Prepare a serial dilution of this compound and control inhibitors.
-
Assay Reaction: In a 96-well plate, add the ASM enzyme and the inhibitor at various concentrations.
-
Initiate Reaction: Add the sphingomyelin substrate to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent mix. This mix will generate a colored product in proportion to the amount of phosphorylcholine produced.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the percentage of ASM inhibition against the inhibitor concentration to calculate the IC50 value.
Cellular Ceramide Measurement by LC-MS/MS
This experiment confirms that this compound inhibits ASM activity within the cell, leading to a decrease in the downstream product, ceramide.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying lipid species like ceramide from cell lysates.
Generalized Protocol:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound or a vehicle control for a defined period.
-
Cell Lysis and Lipid Extraction: Harvest the cells and extract lipids using an organic solvent system (e.g., chloroform:methanol).
-
Sample Preparation: Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. The ceramides (B1148491) are separated by liquid chromatography and then detected and quantified by mass spectrometry.
-
Data Analysis: Compare the levels of different ceramide species in this compound-treated cells to the control cells. A significant decrease in ceramide levels indicates ASM inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a drug within intact cells.
Principle: The binding of a ligand (like this compound) to its target protein (ASM) increases the thermal stability of the protein. This increased stability can be detected by heating the cells to various temperatures and quantifying the amount of soluble ASM remaining.
Generalized Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Quantification of Soluble ASM: Collect the supernatant containing the soluble proteins and quantify the amount of ASM using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble ASM against the temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates direct binding and target engagement.
Visualizing the Pathway and Workflow
To further clarify the mechanism and experimental design, the following diagrams are provided.
References
- 1. A photocaged inhibitor of acid sphingomyelinase - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06661C [pubs.rsc.org]
- 2. Identification of Novel Functional Inhibitors of Acid Sphingomyelinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Characterization of the small molecule ARC39, a direct and specific inhibitor of acid sphingomyelinase in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): a novel pharmacological group of drugs with broad clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of acid sphingomyelinase by tricyclic antidepressants and analogons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Sphingomyelinase Inhibitor Selectivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise selectivity of chemical probes is paramount for accurate experimental interpretation and therapeutic development. This guide provides a comparative overview of the cross-reactivity of sphingomyelinase inhibitors, with a focus on the principles of assessing selectivity between acid sphingomyelinase (ASM) and neutral sphingomyelinase (NSM).
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the inhibitory potency (IC50) of two known sphingomyelinase inhibitors against their primary targets and demonstrates their selectivity. A lower IC50 value indicates higher potency.
| Inhibitor | Primary Target | Acid Sphingomyelinase (ASM) IC50 | Neutral Sphingomyelinase (NSM) IC50 | Selectivity |
| ARC39 | Acid Sphingomyelinase | ~0.02 µM[1] | ~100 µM[1] | Highly selective for ASM |
| GW4869 | Neutral Sphingomyelinase | No significant inhibition up to 150 µM[2][3] | ~1 µM[2][3][4] | Selective for NSM |
Note: The lack of specific public data on Asm-IN-1 underscores the critical need for researchers to perform comprehensive selectivity assays when characterizing novel inhibitors.
Key Signaling Pathway and Experimental Workflow
To facilitate the understanding of the experimental approach to determining inhibitor selectivity, the following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-controlled experimental protocols. Below are generalized methodologies for biochemical assays to measure the activity of acid and neutral sphingomyelinases.
Protocol 1: In Vitro Biochemical Assay for Acid Sphingomyelinase (ASM) Activity
This protocol is adapted from commercially available assay kits and the scientific literature.
1. Materials and Reagents:
- Recombinant human acid sphingomyelinase (ASM)
- ASM Assay Buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)
- Sphingomyelin substrate (e.g., N-acyl-sphingosine-1-phosphocholine)
- Detection reagents (e.g., alkaline phosphatase, choline (B1196258) oxidase, and a fluorescent or colorimetric probe such as Amplex Red)
- Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate (black or clear, depending on the detection method)
- Plate reader capable of fluorescence or absorbance measurement
2. Assay Procedure:
- Prepare a serial dilution of the test inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
- In a 96-well plate, add a small volume of the diluted inhibitor or controls to each well.
- Add the recombinant ASM enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the sphingomyelin substrate to each well.
- Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes).
- Stop the reaction (if necessary, as per kit instructions).
- Add the detection reagent mixture to each well. This mixture typically contains enzymes that will react with the choline phosphate (B84403) product of the sphingomyelinase reaction to generate a fluorescent or colored product.
- Incubate at room temperature for 30-60 minutes, protected from light.
- Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Biochemical Assay for Neutral Sphingomyelinase (NSM) Activity
This protocol is similar to the ASM assay but with modifications to the buffer conditions to accommodate the optimal pH of NSM.
1. Materials and Reagents:
- Recombinant human neutral sphingomyelinase 2 (nSMase2)
- NSM Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
- Sphingomyelin substrate
- Detection reagents (as in the ASM assay)
- Test inhibitor dissolved in a suitable solvent
- 96-well microplate
- Plate reader
2. Assay Procedure:
- Follow the same steps for inhibitor dilution and addition to the microplate as described in the ASM protocol.
- Add the recombinant NSM enzyme to each well and incubate.
- Initiate the reaction by adding the sphingomyelin substrate.
- Incubate the plate at 37°C. The incubation time may need to be optimized.
- Stop the reaction and add the detection reagent mixture.
- Incubate at room temperature, protected from light.
- Measure the fluorescence or absorbance.
- Calculate the percentage of inhibition and determine the IC50 value for NSM.
By performing these assays in parallel, researchers can obtain the necessary data to construct a selectivity profile for their inhibitor of interest, such as this compound, and compare its activity against different sphingomyelinase isoforms. This rigorous approach is essential for the validation of chemical probes and the development of targeted therapeutics.
References
A Comparative Guide to Asm-IN-1 and Amitriptyline for Acid Sphingomyelinase (ASM) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Asm-IN-1, a representative direct inhibitor, and the widely used functional inhibitor, amitriptyline (B1667244), in the context of Acid Sphingomyelinase (ASM) inhibition. This document synthesizes available experimental data to offer an objective overview of their performance, mechanisms of action, and experimental considerations.
Introduction to ASM Inhibition
Acid Sphingomyelinase (ASM), a key enzyme in cellular signaling, catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide. The modulation of ASM activity is a critical area of research due to its implications in a variety of cellular processes, including apoptosis, inflammation, and cell proliferation. Consequently, inhibitors of ASM are valuable tools in both basic research and as potential therapeutic agents. This guide focuses on two distinct classes of ASM inhibitors: direct inhibitors, represented by compounds structurally similar to this compound, and functional inhibitors, exemplified by the tricyclic antidepressant amitriptyline.
Mechanism of Action: Direct vs. Functional Inhibition
The primary distinction between this compound and amitriptyline lies in their mechanism of ASM inhibition.
This compound (and related direct inhibitors) are believed to bind directly to the active site of the ASM enzyme, competitively or non-competitively, thereby preventing the hydrolysis of its substrate, sphingomyelin. This direct interaction offers a targeted approach to reducing ASM activity.
Amitriptyline , on the other hand, is classified as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA). Its inhibitory action is indirect. As a cationic amphiphilic drug, amitriptyline accumulates within lysosomes, the primary location of ASM. This accumulation is thought to displace ASM from the inner lysosomal membrane, leading to its proteolytic degradation and a subsequent reduction in cellular ASM activity.
Quantitative Comparison of Inhibitory Potency
Direct comparison of the potency of direct and functional ASM inhibitors requires careful consideration of the assay methods. The IC50 value for a direct inhibitor is typically determined in an enzymatic assay, while the potency of a functional inhibitor is assessed in a cell-based assay that reflects its indirect mechanism.
| Inhibitor Class | Representative Compound | Mechanism of Action | Potency (IC50) | Assay Type |
| Direct Inhibitor | Compound 46 (1,5-diphenyl-pyrazole scaffold) | Binds directly to the ASM enzyme | 0.87 µM[1] | Enzymatic Assay |
| Functional Inhibitor | Amitriptyline | Induces detachment and degradation of ASM | ~1-10 µM (effective concentration for significant inhibition) | Cell-Based Functional Assay |
Note: "Compound 46" is presented as a proxy for this compound based on its shared 1,5-diphenyl-pyrazole scaffold and its characterization as a direct ASM inhibitor[1]. A specific IC50 for amitriptyline's functional ASM inhibition is not consistently reported; however, studies indicate significant inhibition at concentrations in the low micromolar range.
Experimental Protocols
The following are representative protocols for assessing the activity of direct and functional ASM inhibitors.
Protocol 1: Direct Enzymatic Assay for ASM Inhibition (e.g., for this compound)
This protocol is adapted from commercially available fluorometric assay kits.
Objective: To determine the in vitro IC50 value of a direct ASM inhibitor.
Materials:
-
Recombinant human ASM
-
Fluorogenic ASM substrate (e.g., BODIPY-C12-sphingomyelin)
-
Assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the recombinant ASM enzyme to each well, followed by the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 60 minutes).
-
Stop the reaction (if necessary, as per kit instructions).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of ASM inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Functional Assay for ASM Inhibition (e.g., for Amitriptyline)
This protocol is based on studies evaluating the effects of FIASMAs on cellular ASM activity.
Objective: To determine the effective concentration of a functional ASM inhibitor to reduce cellular ASM activity.
Materials:
-
Human cell line (e.g., H4 neuroglioma or HeLa cells)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., amitriptyline) dissolved in cell culture medium
-
Lysis buffer (e.g., 250 mM sodium acetate, 0.2% Nonidet P-40, pH 5.0)
-
ASM activity assay reagents (as in Protocol 1)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of the functional inhibitor (e.g., amitriptyline) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of each lysate.
-
Measure the ASM activity in each lysate using the enzymatic assay described in Protocol 1, normalizing the activity to the protein concentration.
-
Calculate the percentage of ASM inhibition for each treatment concentration relative to the vehicle-treated control.
-
Determine the effective concentration for inhibition by plotting the percentage of remaining ASM activity against the inhibitor concentration.
The ASM Signaling Pathway
Inhibition of ASM disrupts the conversion of sphingomyelin to ceramide, a critical second messenger. Ceramide can trigger a cascade of downstream signaling events, often leading to apoptosis, inflammation, and cell cycle arrest. By inhibiting ASM, both direct and functional inhibitors can effectively block these ceramide-mediated pathways.
Summary and Conclusion
This compound and amitriptyline represent two distinct and valuable classes of ASM inhibitors for research and therapeutic development.
-
This compound and its analogs offer a direct and targeted approach to ASM inhibition, with potency that can be precisely quantified through enzymatic assays. This makes them ideal tools for in vitro studies of the ASM/ceramide pathway.
-
Amitriptyline provides a well-established example of functional ASM inhibition . Its indirect mechanism, which leads to the degradation of the ASM enzyme, has been demonstrated to be effective in cellular and in vivo models. As a clinically approved drug, it also offers a translational perspective for the therapeutic potential of ASM inhibition.
The choice between a direct and a functional inhibitor will depend on the specific research question and experimental context. For studies requiring rapid and direct enzymatic inhibition, a compound like this compound may be preferred. For investigations into the longer-term cellular consequences of reduced ASM levels, a functional inhibitor like amitriptyline may be more appropriate. This guide provides the foundational information for researchers to make an informed decision on the most suitable ASM inhibitor for their studies.
References
A Head-to-Head Battle for ASM Inhibition: Genetic Knockdown vs. Asm-IN-1
A Comprehensive Comparison for Researchers and Drug Developers
In the quest to understand and therapeutically target acid sphingomyelinase (ASM), researchers are faced with a critical choice: employ genetic tools to silence the SMPD1 gene or utilize pharmacological inhibitors to block ASM protein function. This guide provides an objective comparison of these two approaches, with a specific focus on the direct ASM inhibitor, Asm-IN-1. By presenting quantitative data, detailed experimental protocols, and clear visual aids, we aim to equip scientists and drug development professionals with the information necessary to select the most appropriate strategy for their research needs.
At a Glance: Genetic vs. Pharmacological Inhibition of ASM
| Feature | Genetic Inhibition (e.g., CRISPR/Cas9 Knockout, shRNA) | Pharmacological Inhibition with this compound |
| Mechanism of Action | Prevents the synthesis of the ASM protein by modifying the SMPD1 gene or degrading its mRNA transcript. | Directly binds to the ASM enzyme, inhibiting its catalytic activity.[1] |
| Specificity | Highly specific to the SMPD1 gene, minimizing off-target gene effects.[2] | This compound is a direct inhibitor, suggesting higher specificity compared to functional inhibitors (FIASMAs). However, a complete selectivity profile against other enzymes is not yet fully characterized.[1][3] |
| Reversibility | Generally irreversible (knockout) or long-lasting (stable shRNA), making it suitable for studying chronic effects of ASM deficiency. | Reversible, allowing for the study of acute effects and dose-dependent responses. |
| Control over Inhibition | Provides a near-complete and sustained loss of ASM function. | Inhibition level is dose- and time-dependent, offering greater experimental flexibility. |
| In Vivo Applicability | Can be challenging to implement in whole organisms, often requiring the generation of transgenic models.[4][5] | Orally active with good bioavailability, making it suitable for in vivo studies in animal models.[3] |
| Potential for Off-Target Effects | Potential for off-target edits with CRISPR/Cas9, though this can be minimized with careful guide RNA design.[2] | Potential for off-target inhibition of other enzymes, which requires thorough characterization. |
| Therapeutic Potential | Gene therapy approaches are in development but face significant hurdles. | Small molecule inhibitors like this compound have a more direct path to clinical development.[1] |
Performance Data: A Quantitative Comparison
While a direct head-to-head study comparing this compound with genetic ASM knockdown in the same experimental system is not yet available in the published literature, we can infer a comparative performance based on existing data. The following tables summarize key quantitative parameters from studies using either genetic or pharmacological inhibition of ASM.
Table 1: Effect on ASM Activity
| Method | Cell/Tissue Type | ASM Activity Reduction | Reference |
| This compound (1.5 µM) | In vitro enzyme assay | 50% (IC50) | [3][6] |
| ASM Knockout (Mouse Model) | Liver and Brain | >95% | [5] |
| ASM shRNA | Caco-2 cells | Significant downregulation (exact % not specified) | [7] |
Table 2: Impact on Ceramide and Sphingomyelin Levels
| Method | Cell/Tissue Type | Effect on Ceramide | Effect on Sphingomyelin | Reference |
| This compound | Mouse plasma | Reduction | Not specified | [3] |
| ASM Knockout (Mouse Model) | Frontal Cortex | Increased (specific species) | Significantly Increased | [8] |
| Imipramine (FIASMA) | J774A.1 and THP-1 macrophages | Inhibition of LPS/ATP-induced accumulation | Not specified | [9][10] |
Table 3: Downstream Cellular Effects
| Method | Cell/Tissue Type | Downstream Effect | Reference |
| This compound (0, 1, 5 µM) | HUVECs | Dose-dependent reduction in IL-6 and TNF-α expression | [3] |
| ASM Knockout (Mouse Model) | T-cells | Increased frequency of regulatory T-cells (Tregs) | [11] |
| Imipramine (FIASMA) | J774A.1 and THP-1 macrophages | Suppression of NLRP3 inflammasome activation | [9][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Discovery of a Novel ASM Direct Inhibitor with a 1,5-Diphenyl-pyrazole Scaffold and Its Antidepressant Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acid sphingomyelinase inhibition improves motor behavioral deficits and neuronal loss in an amyotrophic lateral sclerosis mouse model [bmbreports.org]
- 5. researchgate.net [researchgate.net]
- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 7. scilit.com [scilit.com]
- 8. Discovery of a Novel ASM Direct Inhibitor with a 1,5-Diphenyl-pyrazole Scaffold and Its Antidepressant Mechanism of Action | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 9. Quantifying assays: inhibition of signalling pathways of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The lipidomes of C. elegans with mutations in asm-3/acid sphingomyelinase and hyl-2/ceramide synthase show distinct lipid profiles during aging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Asm-IN-1: A Protocol for Laboratory Safety
In the dynamic environment of scientific research and drug development, the proper management and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. This document provides a comprehensive guide for the safe handling and disposal of Asm-IN-1. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is established on the foundational principles of managing hazardous chemical waste and should be treated as the primary directive for its disposal.
Important Notice: Without a specific Safety Data Sheet, this compound must be handled as a hazardous substance with unknown toxicity. All personnel must adhere to the personal protective equipment and handling procedures outlined below.
Immediate Safety and Handling Protocol
When handling this compound, it is crucial to assume the compound is hazardous. The following personal protective equipment (PPE) is mandatory to prevent exposure:
-
Eye and Face Protection: Safety goggles are essential to protect from splashes. A face shield should be used when there is a significant risk of splashing.[1][2][3]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is required.[1][2][3]
-
Body Protection: A chemical-resistant lab coat or coveralls must be worn to protect the skin.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves should be inspected before use and changed regularly to prevent contamination.[1][3]
Step-by-Step Disposal Procedure for this compound
The following procedure details the necessary steps for the proper disposal of this compound, whether in solid form or dissolved in a solvent.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, flasks), must be disposed of as hazardous chemical waste.[4] Do not dispose of these materials in regular trash or down the drain.[4][5][6]
-
Segregate Waste Streams:
-
Solid Waste: Collect solid this compound and contaminated disposable labware in a designated, leak-proof container clearly labeled as "Hazardous Waste".
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container, also labeled as "Hazardous Waste." Do not mix with other incompatible waste streams.[7] For instance, organic solvent solutions should not be mixed with aqueous waste.
-
2. Waste Container Selection and Labeling:
-
Container Compatibility: Use containers that are chemically compatible with the waste being collected. Plastic containers are often preferred for their durability.[5] The original container may be used if it is in good condition.[7]
-
Proper Labeling: Clear and accurate labeling is critical for safe handling and disposal. The hazardous waste container for this compound must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory room number.
-
3. Storage of Chemical Waste:
-
Designated Storage Area: Store waste containers in a designated and secure "Satellite Accumulation Area" within the laboratory, away from general work areas.[5][7]
-
Container Management: Ensure containers are kept closed at all times, except when adding waste, to prevent the release of vapors.[4][7]
-
Secondary Containment: It is best practice to use secondary containment, such as a larger, chemically resistant bin, to catch any potential leaks.[8]
4. Final Disposal:
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the hazardous waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.[5] They are trained to handle and dispose of hazardous materials in compliance with all regulations.
Quantitative Data Summary for Hazardous Waste Streams
Since no specific data is available for this compound, the following table summarizes the general characteristics of common laboratory hazardous waste streams to aid in proper segregation and handling.
| Waste Characteristic | Description | Examples | Primary Hazard |
| Ignitability | Liquids with a flash point less than 140°F (60°C), non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases. | Ethanol, Acetone, Xylene | Fire |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5. | Hydrochloric Acid, Sodium Hydroxide | Chemical Burns |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases when mixed with water or under other conditions. | Sodium Metal, Potassium Cyanide | Explosion, Toxic Gas Release |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. | Heavy Metals (e.g., Mercury, Lead), Organic Solvents (e.g., Chloroform) | Poisoning, Long-term Health Effects |
This table provides a general overview and is not an exhaustive list. Always refer to your institution's specific guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of an uncharacterized chemical such as this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
Due to the lack of specific published data for "this compound," this document does not contain detailed methodologies for any key experiments. Researchers working with this compound should develop their own risk assessments and experimental protocols in consultation with their institution's safety office.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 2. creativesafetysupply.com [creativesafetysupply.com]
- 3. falseguridad.com [falseguridad.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. youtube.com [youtube.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
